2-Fluoro-3-iodoprop-1-ene
Description
2-Fluoro-3-iodoprop-1-ene is a halogenated alkene with the molecular formula C₃H₃FI, featuring a fluorine atom at position 2 and an iodine atom at position 3 on the propene backbone. This compound is of interest in synthetic organic chemistry due to the distinct electronic and steric effects imparted by its halogen substituents. The iodine atom, with its large atomic radius and polarizability, enhances leaving-group reactivity in substitution reactions, while the fluorine atom contributes strong electronegativity, influencing bond stability and regioselectivity.
Properties
Molecular Formula |
C3H4FI |
|---|---|
Molecular Weight |
185.97 g/mol |
IUPAC Name |
2-fluoro-3-iodoprop-1-ene |
InChI |
InChI=1S/C3H4FI/c1-3(4)2-5/h1-2H2 |
InChI Key |
IEOCBGRKOZRONB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CI)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodoprop-1-ene typically involves halogenation reactions. One common method is the addition of iodine and fluorine to propene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 2-Fluoro-3-iodoprop-1-ene may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen halides and halogens are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce dihalogenated alkanes .
Scientific Research Applications
2-Fluoro-3-iodoprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodoprop-1-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified in the provided evidence is 2-chloro-3-fluoroprop-1-ene (CAS 32804-07-2) . Below, we compare these two compounds based on molecular properties, reactivity, and safety profiles.
Table 1: Structural and Physical Properties
Key Differences in Reactivity
Leaving-Group Ability : The iodine atom in 2-fluoro-3-iodoprop-1-ene is a superior leaving group compared to chlorine in 2-chloro-3-fluoroprop-1-ene due to its larger size and lower bond dissociation energy (C–I ≈ 234 kJ/mol vs. C–Cl ≈ 339 kJ/mol) . This makes the former more reactive in nucleophilic substitution or elimination reactions.
Electronegativity Effects : The fluorine atom in both compounds increases the electrophilicity of adjacent carbons. However, the electron-withdrawing effect of iodine (via polarizability) may further stabilize transition states in specific reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
